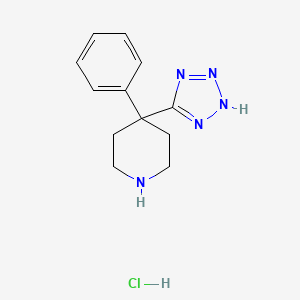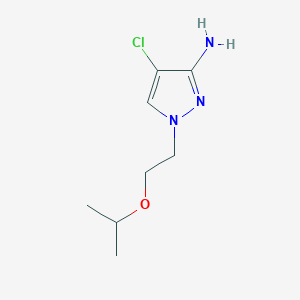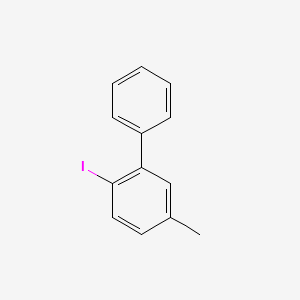
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a thioamide with an alpha-halo ketone, leading to the formation of the thiazole ring . The reaction conditions often require the use of a base such as triethylamine and solvents like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The purification process typically involves crystallization from ethanol-water mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield thiazolidines .
Applications De Recherche Scientifique
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antileishmanial agent.
Mécanisme D'action
The mechanism of action of 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This interaction can disrupt the metabolic pathways of pathogens, leading to their death . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins is crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: These compounds share a similar thiazole ring structure but differ in their substituents.
2-(Thiophen-2-yl)ethan-1-amine: This compound has a thiophene ring instead of a thiazole ring.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: This compound contains an indole ring, which is structurally different from the thiazole ring.
Uniqueness
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of a thiazole ring with a phenyl and ethanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H14Cl2N2S |
|---|---|
Poids moléculaire |
277.2 g/mol |
Nom IUPAC |
2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2S.2ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H |
Clé InChI |
KTSAOJMBLRDEEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)

![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)
![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)
